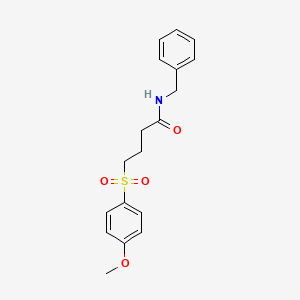

N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide

描述

属性

IUPAC Name |

N-benzyl-4-(4-methoxyphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-23-16-9-11-17(12-10-16)24(21,22)13-5-8-18(20)19-14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTZUQZIMQUVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonyl group can produce 4-methoxybenzenethiol .

科学研究应用

Scientific Research Applications

N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide has diverse applications across several domains:

-

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new therapeutic agents against bacterial infections .

- Antiviral Potential : Initial investigations indicate potential antiviral effects, which warrant further exploration in virology .

-

Biological Research

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes or receptors involved in critical cellular processes. Research is ongoing to elucidate its mechanism of action, particularly how it may inhibit proteases or kinases associated with various diseases .

- Receptor Binding Studies : The sulfonamide group enhances binding affinity to biological receptors, modulating biochemical pathways related to inflammation and cancer .

- Pharmaceutical Development

Case Study 1: Antitumor Activity

A study synthesized various derivatives of this compound and evaluated their antitumor activity in vitro. Results demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Mechanism of Action

Research focused on the interaction of this compound with specific molecular targets revealed that it could inhibit pathways linked to tumor progression. Molecular docking studies indicated strong binding affinities to key receptors involved in cancer signaling pathways .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

作用机制

The mechanism of action of N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations in Sulfonamide Derivatives

The compound’s structural analogs include:

- N-Benzyl-4-(4-methylbenzenesulfonyl)butanamide : Replaces the methoxy group with a methyl substituent.

- N-Benzyl-4-(benzenesulfonyl)butanamide : Lacks substituents on the benzene ring.

- N-(4-Methoxybenzenesulfonyl)-bis((4-methoxybenzenesulfonyl(oxy))ethyl)amine (2b) : A bis-sulfonylated amine derivative with methoxy groups, as described in .

Table 1: Key Structural and Hypothetical Property Comparisons

Electronic and Steric Effects

- Methoxy vs.

- Steric Considerations : The methoxy group’s larger size (vs. methyl) may hinder interactions with sterically sensitive biological targets, such as enzyme active sites.

生物活性

N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by its complex structure, which includes a benzyl moiety, a methoxy-substituted phenyl sulfonyl group, and a butanamide backbone, this compound has shown promise in various therapeutic applications. Its molecular formula is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 452.5 g/mol.

Antimicrobial and Antiviral Properties

Preliminary studies indicate that this compound exhibits antimicrobial and antiviral properties. These activities suggest that the compound may inhibit specific enzymes or receptors critical for microbial and viral proliferation, thereby disrupting essential cellular processes .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Potential Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Antiviral | Reduced viral replication | Inhibition of viral proteases or polymerases |

The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the compound interacts with specific molecular targets, such as proteases or kinases involved in disease pathways . This interaction could lead to modulation of various biological processes, contributing to its therapeutic potential.

Case Studies and Research Findings

Research has focused on understanding the structure-activity relationships (SAR) associated with this compound. For instance, studies have demonstrated that modifications to the benzyl and sulfonamide groups can significantly influence the compound's biological activity.

One notable study evaluated the anticonvulsant properties of structurally related compounds, revealing that certain derivatives exhibited superior activity compared to traditional antiepileptic agents . This highlights the potential for this compound and its analogs in treating neurological disorders.

Table 2: Comparative Activity of Related Compounds

| Compound Name | Activity Type | Efficacy (MES Test) |

|---|---|---|

| This compound | Anticonvulsant | Moderate |

| (R)-Lacosamide | Anticonvulsant | High |

| Phenytoin | Anticonvulsant | Moderate |

Future Directions in Research

Ongoing investigations aim to further elucidate the pharmacological profile of this compound. Researchers are particularly interested in exploring:

- In vivo studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic studies : To clarify the specific molecular interactions and pathways affected by this compound.

- Analog synthesis : To develop new derivatives with enhanced biological activity and reduced side effects.

常见问题

Q. What are the standard synthetic routes for N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential sulfonylation and amidation steps. A common approach includes:

Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with a butanamide precursor under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C.

Amidation : Introducing the benzyl group via nucleophilic substitution or coupling agents (e.g., HATU or EDC) in DMF or THF.

Optimization : Reaction efficiency depends on stoichiometry, solvent polarity, and temperature. For example, excess sulfonyl chloride (1.2–1.5 equiv.) improves yield, while slow addition minimizes side reactions .

Q. What spectroscopic and crystallographic methods are recommended for structural validation?

- NMR : and NMR confirm the benzyl and sulfonyl moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and sulfonyl S=O stretching (1350–1200 cm) in IR .

- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., C-S=O bond geometry). For example, similar sulfonamides show dihedral angles of 75–85° between aromatic rings .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

this compound may modulate ion channels (e.g., TRPV1) or enzymes via sulfonyl group interactions. Computational docking studies suggest the methoxy group enhances binding to hydrophobic pockets, while the sulfonyl moiety stabilizes hydrogen bonds with catalytic residues .

Advanced Research Questions

Q. How can in vitro biotransformation pathways of this compound be investigated?

Q. What strategies are effective for pharmacological profiling against disease models?

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。